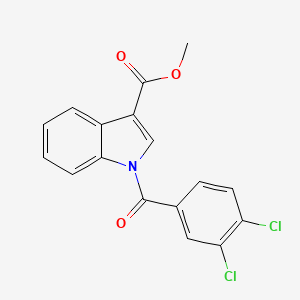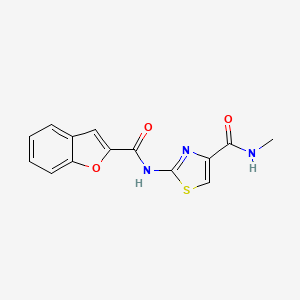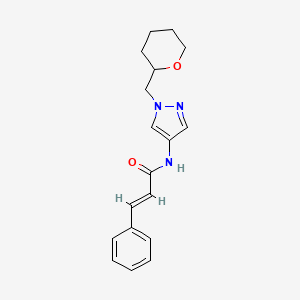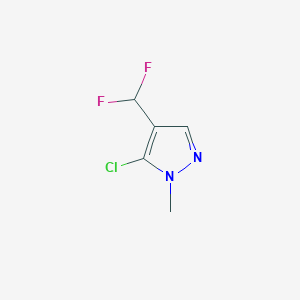phenyl]ethylidene})amine CAS No. 861207-26-3](/img/structure/B2952951.png)
(Z)-[(2-chloro-6-fluorophenyl)methoxy]({1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (Z)-(2-chloro-6-fluorophenyl)methoxyphenyl]ethylidene})amine is an organic compound containing several functional groups, including an amine, an ether, and a fluorophenyl group. The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by factors such as the hybridization of the carbon atoms, the presence of the ether and amine functional groups, and the electronegativity of the fluorine atom. These factors could influence the compound’s shape, polarity, and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and functional groups. For this compound, properties such as solubility, melting point, boiling point, and reactivity would likely be influenced by the presence of the amine, ether, and fluorophenyl groups .Applications De Recherche Scientifique
Fluoroionophores for Metal Ion Detection
Research by Hong et al. (2012) developed a series of fluoroionophores from diamine-salicylaldehyde (DS) derivatives to study their spectral diversity upon interaction with various metal cations. This work illustrates the potential of using fluoroionophores for the specific chelation of metal ions like Zn+2 in both organic and semi-aqueous solutions, highlighting the compound's utility in cellular metal staining through general fluorescence and ratio fluorescence methods (Hong et al., 2012).
Organosilicon Synthesis of Isocyanates
The synthesis of isocyanates, involving silylation of starting amines followed by phosgenation, showcases the versatility of organosilicon chemistry. This method provides a convenient route for synthesizing known and unknown isocyanates, demonstrating the chemical's utility in organic synthesis and potential applications in creating polymers or pharmaceutical compounds (Lebedev et al., 2006).
Ethoxymethylidene and Aminomethylidene Derivatives
Pryadeina et al. (2007) reported the synthesis of ethyl 2-alkyl(aryl, hetaryl)aminomethylidene derivatives, demonstrating the compound's capacity to form stable Z and E isomers. This research contributes to the understanding of the compound's structural versatility and its potential in synthesizing novel organic compounds with specific electronic and steric properties (Pryadeina et al., 2007).
Amine Sensing with Zn Porphyrin Solutions
Dunbar et al. (2006) explored the use of Zn porphyrin solutions for amine sensing, where the interaction with amines induces changes in the optical spectrum. This study underscores the potential application of the compound in developing sensitive materials for detecting amine vapors, which could be pivotal in environmental monitoring or diagnostic applications (Dunbar et al., 2006).
Orientations Futures
The future directions for research on this compound would likely depend on its properties and potential uses. For example, if the compound shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .
Propriétés
IUPAC Name |
(Z)-N-[(2-chloro-6-fluorophenyl)methoxy]-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN2O/c1-16(26-28-15-21-22(24)10-5-11-23(21)25)17-8-4-9-20(12-17)27-13-18-6-2-3-7-19(18)14-27/h2-12H,13-15H2,1H3/b26-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYFOKXFRPFSAN-QQXSKIMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=C(C=CC=C1Cl)F)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC1=C(C=CC=C1Cl)F)/C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide](/img/structure/B2952875.png)




![N-(4-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2952884.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2952885.png)



![N-[3-(methylthio)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2952890.png)